Butyraldehyde 2,4-Dinitrophenylhydrazone-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[(E)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6+/i4D,5D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGRHEWIFBFXPP-GFMPRCOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/N=C/CCC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3. This deuterated standard is a critical tool in various analytical applications, including mass spectrometry-based quantification, where it serves as an internal standard to improve accuracy and precision. This document details the synthetic pathway, experimental protocols, and the analytical methods used to ascertain its isotopic enrichment.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the deuteration of butyraldehyde, followed by a condensation reaction with 2,4-dinitrophenylhydrazine (DNPH).

Step 1: Synthesis of Butyraldehyde-d3

The introduction of deuterium into the butyraldehyde molecule can be achieved through various methods. One effective approach is the use of an N-heterocyclic carbene (NHC) catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O). This method allows for the selective deuteration at the C-1 position of the aldehyde.

Experimental Protocol: Synthesis of Butyraldehyde-1-d (Butyraldehyde-d1)

-

Materials:

-

Butyraldehyde

-

N-heterocyclic carbene (NHC) catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Anhydrous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM), anhydrous

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a dry reaction vessel, dissolve butyraldehyde (1.0 eq) and the NHC catalyst (0.1 eq) in a mixture of D₂O (10 eq) and dichloromethane (DCM, 2.5 mL per mmol of aldehyde).

-

Add anhydrous sodium bicarbonate (1.0 eq) to the mixture.

-

Stir the reaction mixture vigorously at 40°C for 12-24 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aldehydic proton signal.

-

Upon completion, allow the mixture to cool to room temperature.

-

Extract the deuterated butyraldehyde with dichloromethane (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and carefully remove the solvent by distillation to obtain Butyraldehyde-1-d.

-

Note: The synthesis of multiply deuterated butyraldehyde (e.g., d3) would require a starting material that is already deuterated at other positions or a more complex multi-step synthesis.

Step 2: Synthesis of this compound

The deuterated butyraldehyde is then reacted with 2,4-dinitrophenylhydrazine in an acidic solution to form the corresponding hydrazone. This is a well-established condensation reaction.[1][2]

Experimental Protocol: Formation of the 2,4-Dinitrophenylhydrazone

-

Materials:

-

Butyraldehyde-d3 (from Step 1)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Methanol

-

Concentrated Sulfuric Acid

-

-

Procedure:

-

Prepare a solution of Brady's reagent by dissolving 2,4-dinitrophenylhydrazine in a mixture of methanol and a catalytic amount of concentrated sulfuric acid.[3]

-

In a separate flask, dissolve the synthesized Butyraldehyde-d3 in a minimal amount of methanol.

-

Add the Brady's reagent dropwise to the Butyraldehyde-d3 solution with constant stirring.

-

A yellow to orange-red precipitate of this compound will form almost immediately.[4]

-

Allow the mixture to stand for 15-30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the final, purified this compound.

-

Isotopic Purity Analysis

The determination of the isotopic purity of the synthesized this compound is crucial for its intended use as an internal standard. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this analysis.[5][6]

Isotopic Purity Data

| Compound | Isotopic Purity (atom % D) | Chemical Purity |

| Butyraldehyde 2,4-Dinitrophenylhydrazone-3,5,6-d3 | 99 atom % D | min 98% |

Data sourced from a commercial supplier.

Experimental Protocols for Isotopic Purity Determination

2.2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue (molecules with different numbers of deuterium atoms) can be quantified.[6]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure:

-

Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water).

-

Infuse the sample directly into the mass spectrometer or inject it through a liquid chromatography system.

-

Acquire the full scan mass spectrum in the appropriate mass range.

-

Identify the monoisotopic peak of the unlabeled compound and the peaks corresponding to the deuterated isotopologues (M+1, M+2, M+3, etc.).

-

Calculate the isotopic enrichment by determining the relative intensity of the peak corresponding to the desired deuterated species compared to the sum of intensities of all isotopologues.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed information about the location and extent of deuteration.

-

Instrumentation: A high-field NMR spectrometer.

-

Procedure:

-

Dissolve a precisely weighed amount of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a quantitative ¹H NMR spectrum. The isotopic purity can be estimated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal within the molecule.

-

Acquire a ²H NMR spectrum to confirm the presence and location of the deuterium atoms. The integrals of the deuterium signals can also be used to assess isotopic enrichment.

-

Visualized Workflows

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Analytical Workflow for Isotopic Purity

Caption: Analytical workflow for determining isotopic purity.

References

- 1. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]

- 5. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Properties of Deuterated DNPH Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of deuterated 2,4-dinitrophenylhydrazine (DNPH) derivatives. The strategic replacement of hydrogen with deuterium isotopes serves as a powerful tool in analytical and mechanistic studies, offering unique advantages in spectroscopic analysis. This document details the expected isotopic effects on various spectral parameters and provides foundational experimental protocols for the synthesis and analysis of these labeled compounds.

Introduction to Deuterated DNPH Derivatives

2,4-Dinitrophenylhydrazine (DNPH) is a well-established reagent for the derivatization of carbonyl compounds, facilitating their detection and characterization. The resulting dinitrophenylhydrazones are brightly colored, crystalline solids, amenable to analysis by various spectroscopic techniques. Deuterium labeling of DNPH derivatives, either on the DNPH moiety or the original carbonyl compound, introduces a mass difference that is leveraged in mass spectrometry and can alter vibrational frequencies in infrared and Raman spectroscopy. In nuclear magnetic resonance spectroscopy, the substitution of protons with deuterium, which is NMR-inactive at proton frequencies, simplifies ¹H NMR spectra and opens the door for ²H NMR studies.

The primary applications for deuterated DNPH derivatives include:

-

Internal Standards in Quantitative Mass Spectrometry: Deuterated analogs are ideal internal standards due to their similar chemical properties and co-elution with the non-deuterated analyte, while being distinguishable by their mass-to-charge ratio.

-

Mechanistic Studies: Isotope labeling helps in elucidating reaction mechanisms by tracking the fate of specific atoms.

-

Spectral Assignment: Selective deuteration aids in the unambiguous assignment of signals in complex NMR and vibrational spectra.

Synthesis of Deuterated DNPH Derivatives

The synthesis of deuterated DNPH derivatives can be approached in two primary ways: by using a deuterated carbonyl compound with standard DNPH, or by using deuterated DNPH with a standard carbonyl compound.

Synthesis of Deuterated Carbonyl Compounds

A variety of methods exist for the synthesis of deuterated aldehydes and ketones.[1][2][] These methods can be broadly categorized as:

-

Reduction of Carboxylic Acid Derivatives: Using deuterated reducing agents like lithium aluminum deuteride (LiAlD₄) to reduce esters or acyl chlorides to deuterated alcohols, followed by oxidation to the corresponding aldehyde or ketone.

-

Hydrogen-Deuterium Exchange Catalysis: Employing transition metal catalysts, such as those based on palladium or iridium, or organocatalysts like N-heterocyclic carbenes (NHCs), to facilitate the direct exchange of the formyl proton of an aldehyde with deuterium from a source like D₂O.[2][4]

-

From Deuterated Starting Materials: Utilizing commercially available deuterated building blocks in a synthetic route.

Synthesis of Deuterated 2,4-Dinitrophenylhydrazine

Deuteration of the DNPH molecule itself can be achieved through hydrogen-deuterium exchange reactions, typically by refluxing DNPH in a deuterated solvent such as D₂O with an acid or base catalyst.[5] The labile protons on the hydrazine moiety and potentially on the aromatic ring under forcing conditions can be exchanged for deuterium.

Derivatization Reaction

The reaction of the deuterated carbonyl compound with DNPH (or vice-versa) follows the standard procedure for forming dinitrophenylhydrazones.[6]

Experimental Protocol: Synthesis of a Deuterated Dinitrophenylhydrazone

Objective: To synthesize the 2,4-dinitrophenylhydrazone of a deuterated aldehyde.

Materials:

-

Deuterated aldehyde (e.g., benzaldehyde-d1)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Sulfuric acid (concentrated)

-

Methanol or Ethanol

-

Deionized water

Procedure:

-

Prepare Brady's Reagent: Dissolve 0.5 g of DNPH in 5 mL of concentrated sulfuric acid. Cautiously add this solution to a mixture of 7.5 mL of water and 25 mL of ethanol, with stirring.

-

Dissolve the Carbonyl: In a separate test tube, dissolve approximately 0.2 g of the deuterated aldehyde in a minimal amount of ethanol.

-

Derivatization: Add the Brady's reagent dropwise to the aldehyde solution until a precipitate forms.

-

Isolation: Allow the mixture to stand for 15-30 minutes to ensure complete precipitation. Collect the crystalline product by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Air-dry the crystals. For further purification, recrystallization from a suitable solvent like ethanol can be performed.

Spectral Properties

The introduction of deuterium into DNPH derivatives has distinct and predictable effects on their spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The most significant effect of deuterium substitution in ¹H NMR is the disappearance of the signal corresponding to the replaced proton.[7] This is because deuterium has a different gyromagnetic ratio and resonates at a much different frequency than protons, making it "invisible" in a standard ¹H NMR experiment. This property is invaluable for spectral simplification and signal assignment. For labile protons, such as those on -OH or -NH groups, adding a few drops of D₂O to the NMR sample will result in H/D exchange and the disappearance of the corresponding peak, confirming its identity.[7]

²H (Deuterium) NMR Spectroscopy: While protons that are replaced by deuterium disappear from the ¹H spectrum, they can be observed in a ²H NMR experiment. Deuterium is a quadrupolar nucleus (spin I=1), which generally results in broader signals compared to protons. The chemical shift range in ²H NMR is similar to that in ¹H NMR. This technique is particularly useful for confirming the position and extent of deuteration.

Data Presentation:

Table 1: Expected ¹H NMR Spectral Changes upon Deuteration of a Generic Acetaldehyde-DNPH Derivative.

| Proton | Typical Chemical Shift (ppm) of Non-deuterated Derivative | Expected Observation upon Deuteration at the Indicated Position |

| Aldehydic C-H | 7.5 - 8.0 | Signal disappears |

| Methyl C-H₃ | 2.0 - 2.5 | Signal intensity decreases or disappears depending on the degree of deuteration |

| Aromatic H | 7.9 - 9.1 | Unchanged |

| N-H | 11.0 - 11.5 | Signal disappears upon deuteration or H/D exchange with D₂O |

Experimental Protocol: NMR Analysis of a Deuterated DNPH Derivative

Objective: To acquire and interpret the ¹H NMR spectrum of a deuterated DNPH derivative.

Materials:

-

Deuterated DNPH derivative (5-25 mg)

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)[8][9]

-

NMR tube and cap

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh the deuterated DNPH derivative and dissolve it in the chosen deuterated solvent in a small vial.

-

Filtering: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Analysis: Integrate the peaks and assign the chemical shifts. Compare the spectrum to that of the non-deuterated analog to confirm the position of deuteration by observing the absence of the corresponding proton signal.

Mass Spectrometry (MS)

Mass spectrometry is highly sensitive to isotopic substitution. The mass of deuterium (2.014 Da) is approximately 1 Da greater than that of protium (1.008 Da). This mass difference leads to a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions containing the deuterium label.[10]

The number of incorporated deuterium atoms can be determined from the mass shift of the molecular ion. The fragmentation patterns of deuterated DNPH derivatives are expected to be similar to their non-deuterated counterparts, but the m/z values of fragments containing the deuterium label will be shifted accordingly. This allows for the precise localization of the deuterium label within the molecule.[11][12] A study has shown the use of d₃-DNPH for the relative quantitation of carbonyl compounds, where the mass difference allows for the differentiation of the labeled and unlabeled derivatives.[13]

Data Presentation:

Table 2: Expected Mass Shifts in Mass Spectrometry for a Deuterated Benzaldehyde-DNPH Derivative.

| Species | Formula of Non-deuterated | m/z of Non-deuterated [M-H]⁻ | Expected m/z of Deuterated [M-H]⁻ (Benzaldehyde-d1) | Mass Shift (Da) |

| Molecular Ion | C₁₃H₁₀N₄O₄ | 297.06 | 298.07 | +1 |

| Fragment 1 | [Fragment containing the deuterated formyl carbon] | Varies | Varies (+1) | +1 |

| Fragment 2 | [Fragment without the deuterated formyl carbon] | Varies | Varies (no shift) | 0 |

Experimental Protocol: Mass Spectrometric Analysis

Objective: To analyze a deuterated DNPH derivative by mass spectrometry to confirm its mass and isotopic purity.

Materials:

-

Deuterated DNPH derivative

-

HPLC-grade solvent (e.g., acetonitrile, methanol)

-

Mass spectrometer (e.g., LC-MS with ESI or APCI source)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the deuterated DNPH derivative in a suitable solvent.

-

Infusion or Chromatography: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography system for separation prior to analysis.[14][15]

-

Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically in negative ion mode for DNPH derivatives.[16][17]

-

MS Acquisition: Acquire the full scan mass spectrum to determine the m/z of the molecular ion.

-

Tandem MS (MS/MS): To confirm the location of the deuterium label, perform tandem mass spectrometry by isolating the molecular ion and fragmenting it.

-

Data Analysis: Compare the mass spectrum of the deuterated sample to that of the non-deuterated standard. The mass shift of the molecular ion will indicate the number of deuterium atoms incorporated. The m/z values of the fragment ions in the MS/MS spectrum will reveal the position of the label.

Vibrational Spectroscopy (FTIR and Raman)

The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. Replacing a hydrogen atom with a heavier deuterium atom will cause the frequency of the corresponding stretching and bending vibrations to decrease. This isotopic shift is a key feature in the vibrational spectra of deuterated compounds.

For C-H bonds, the stretching vibrations typically appear in the 2800-3100 cm⁻¹ region in the infrared spectrum. The corresponding C-D stretching vibrations are expected to shift to a lower frequency, approximately in the 2100-2300 cm⁻¹ region. Similarly, N-H stretching vibrations (around 3300-3500 cm⁻¹) will shift to lower wavenumbers upon deuteration to N-D. These shifts can help in the assignment of complex vibrational spectra.[18][19]

Data Presentation:

Table 3: Expected Vibrational Frequency Shifts for a Deuterated DNPH Derivative.

| Vibrational Mode | Typical Frequency (cm⁻¹) in Non-deuterated | Expected Frequency (cm⁻¹) in Deuterated |

| C-H Stretch (aromatic) | 3000 - 3100 | Unchanged (if not deuterated) |

| C-H Stretch (aliphatic) | 2850 - 3000 | 2100 - 2250 (for C-D) |

| N-H Stretch | 3300 - 3500 | 2400 - 2600 (for N-D) |

| C=N Stretch | 1600 - 1650 | Minor shift |

| N-O Stretch (NO₂) | 1500 - 1550 and 1300 - 1350 | Minor shift |

UV-Visible Spectroscopy

The electronic transitions that give rise to UV-Visible absorption are primarily dependent on the electronic structure of the molecule. Since deuterium and hydrogen have the same electronic configuration, isotopic substitution generally has a negligible effect on the UV-Visible absorption spectra of organic molecules. The position of the absorption maximum (λ_max_) and the molar absorptivity (ε) of DNPH derivatives are not expected to change significantly upon deuteration.[20][21][22] Any minor observed shifts are typically due to subtle changes in vibrational energy levels coupled with the electronic states.

Signaling Pathways and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for the analysis of deuterated DNPH derivatives and the logical relationship of the expected spectral changes.

Caption: Experimental workflow for the synthesis and analysis of deuterated DNPH derivatives.

Caption: Logical relationship of deuterium substitution and its effects on various spectroscopic techniques.

Conclusion

The use of deuterated DNPH derivatives provides significant advantages for researchers in various scientific disciplines. Understanding the predictable effects of isotopic substitution on NMR, mass spectrometry, and vibrational spectroscopy data is crucial for the effective application of these powerful analytical tools. This guide serves as a foundational resource for the synthesis, analysis, and interpretation of the spectral properties of these valuable labeled compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 4. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]

- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 6. epa.gov [epa.gov]

- 7. studymind.co.uk [studymind.co.uk]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]

- 13. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. agilent.com [agilent.com]

- 16. Structure Elucidation of 2,4-Dinitrophenylhydrazone Derivatives of Carbonyl Compounds in Ambient Air by HPLC/MS and Multiple MS/MS Using Atmospheric Chemical Ionization in the Negative Ion Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Analysis of 2,4-Dinitrophenylhydrazine by UV/Vis spectroscopy | Poster Board #254 - American Chemical Society [acs.digitellinc.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. academic.oup.com [academic.oup.com]

The Unseen Advantage: A Technical Guide to Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical research and development, the pursuit of accuracy and precision is paramount. The use of internal standards is a cornerstone of reliable quantification, compensating for variations in sample preparation and instrumental analysis. Among the various types of internal standards, stable isotope-labeled compounds have emerged as the gold standard. This technical guide delves into the core advantages of a specific deuterated internal standard, Butyraldehyde 2,4-Dinitrophenylhydrazone-d3, in the sensitive and accurate analysis of carbonyl compounds.

The Principle of Isotope Dilution Mass Spectrometry

The utility of this compound is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a stable isotope-labeled version of the analyte (the internal standard) is added to a sample at the earliest stage of analysis. Because the deuterated standard is chemically identical to the native analyte, it behaves similarly throughout the entire analytical process, including extraction, derivatization, and injection.

The key advantage lies in the detection by mass spectrometry. The mass spectrometer can differentiate between the native analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the response of the native analyte to the deuterated internal standard, precise and accurate quantification can be achieved. This ratio remains constant even if there are variations in sample volume, extraction efficiency, or instrument response, as both the analyte and the internal standard are affected proportionally.

Core Advantages of this compound

The primary application of this compound is in the analysis of butyraldehyde and other short-chain aldehydes. These volatile and reactive compounds are often derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form stable, UV-active, and chromatographically retainable hydrazone derivatives.[1] The use of the deuterated form of this derivative as an internal standard offers several distinct advantages:

-

Enhanced Accuracy and Precision : By co-eluting with the underivatized analyte's derivative, the deuterated internal standard effectively corrects for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. This leads to significantly improved accuracy and precision compared to methods that use non-isotopically labeled internal standards or external calibration.

-

Mitigation of Matrix Effects : Biological and environmental samples often contain complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte derivative, it experiences the same matrix effects. The ratio of the analyte to the internal standard therefore remains unaffected, leading to more reliable results in complex samples.

-

Compensation for Derivatization Inefficiency : The derivatization reaction with DNPH may not always proceed to 100% completion. As the deuterated internal standard is also a DNPH derivative, any inconsistencies in the derivatization yield will affect both the analyte and the internal standard equally, thus normalizing the final result.

-

Improved Method Robustness : The use of a stable isotope-labeled internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions. This is particularly crucial in high-throughput screening and in regulated environments where method ruggedness is a key validation parameter.

Quantitative Performance Data

The use of deuterated internal standards like this compound in conjunction with techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) yields excellent quantitative performance. The following tables summarize typical method validation parameters for the quantification of aldehydes using this approach.

| Analyte | Linearity (R²) | Limit of Quantification (LOQ) (µg/L) | Accuracy (% Recovery) | Precision (% RSD) |

| Formaldehyde | >0.995 | 0.9 | 95-105% | <10% |

| Acetaldehyde | >0.995 | 1.5 | 92-108% | <10% |

| Butyraldehyde | >0.999 | - | - | - |

| Acrolein | >0.996 | 2.0 | 90-110% | <15% |

| 4-Hydroxy-2-nonenal (HNE) | >0.998 | 1.2 | 98-103% | <8% |

Data synthesized from representative values found in literature.

| Parameter | Performance with Deuterated Internal Standard | Performance with Non-Deuterated Internal Standard |

| Accuracy (% Recovery) | Typically 95-105% | Can vary significantly (e.g., 70-130%) due to uncorrected matrix effects |

| Precision (% RSD) | Typically <10% | Often >15%, especially in complex matrices |

| Robustness | High | Moderate to Low |

Experimental Protocols

The following is a detailed methodology for the quantitative analysis of butyraldehyde in a biological matrix (e.g., plasma) using this compound as an internal standard, followed by UHPLC-MS/MS analysis.

Materials and Reagents

-

Butyraldehyde standard

-

This compound internal standard

-

2,4-Dinitrophenylhydrazine (DNPH) derivatization reagent (e.g., saturated solution in acetonitrile with 1% phosphoric acid)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma)

Sample Preparation and Derivatization

-

Spiking : To 100 µL of the plasma sample in a microcentrifuge tube, add a known amount of this compound internal standard solution.

-

Protein Precipitation : Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifugation : Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer : Carefully transfer the supernatant to a new clean tube.

-

Derivatization : Add 50 µL of the DNPH derivatization reagent to the supernatant.

-

Incubation : Incubate the mixture at 35°C for 30 minutes with gentle shaking.

-

Quenching : Stop the reaction by adding 400 µL of cold 10% ethanol in water containing 0.1% formic acid.

-

Final Centrifugation : Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining precipitate.

-

Sample Transfer : Transfer the final supernatant to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

-

UHPLC System : A system coupled to a triple quadrupole mass spectrometer.

-

Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient : A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure separation.

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 5 µL.

-

Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Mode : Electrospray Ionization (ESI) in positive or negative mode, depending on the optimal response for the DNPH derivatives.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantitative analysis of butyraldehyde using this compound as an internal standard.

Caption: Experimental workflow for aldehyde quantification.

Conclusion

The use of this compound as an internal standard represents a significant advancement in the accurate and precise quantification of butyraldehyde and related carbonyl compounds. Its ability to mimic the behavior of the native analyte throughout the analytical process, thereby correcting for a wide range of potential errors, makes it an invaluable tool for researchers, scientists, and drug development professionals. The adoption of such stable isotope-labeled internal standards is not merely a matter of best practice but a critical step towards ensuring the reliability and integrity of analytical data in demanding scientific and regulatory environments.

References

"Butyraldehyde 2,4-Dinitrophenylhydrazone-d3" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3, a deuterated derivative of the corresponding carbonyl compound. This document details its chemical structure, properties, synthesis, and analysis, making it a valuable resource for researchers in analytical chemistry, drug metabolism studies, and environmental analysis. The use of deuterated standards is crucial for enhancing the accuracy and precision of quantitative mass spectrometry-based assays.

Chemical Structure and Properties

This compound is an isotopically labeled compound where three hydrogen atoms on the dinitrophenyl ring are replaced by deuterium. This substitution results in a minimal change in its chemical properties compared to the unlabeled analog, but a distinct mass shift that is readily detectable by mass spectrometry.

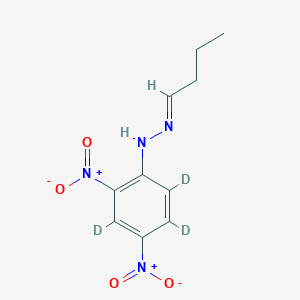

Chemical Structure:

-

Systematic Name: N-(butylideneamino)-2,3,5-trideuterio-4,6-dinitroaniline[1]

-

Synonyms: Butanal, (4,6-dinitrophenyl-2,3,5-d3)hydrazone[1]

The chemical structure of this compound is as follows:

Chemical Structure of this compound

Physicochemical Properties

The physicochemical properties of the deuterated and non-deuterated forms are summarized in the table below. The primary difference lies in their molecular weights, which is the basis for their differentiation in mass spectrometry. Other properties such as melting point and solubility are expected to be very similar.

| Property | This compound | Butyraldehyde 2,4-Dinitrophenylhydrazone |

| CAS Number | 259824-54-9[1] | 1527-98-6[2] |

| Molecular Formula | C₁₀H₉D₃N₄O₄ | C₁₀H₁₂N₄O₄[2] |

| Molecular Weight | 255.25 g/mol [1] | 252.23 g/mol [2] |

| Appearance | Red to orange solid[3] | Red to orange solid[3] |

| Melting Point | Not reported | 117-119 °C[4] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and acetonitrile. | Soluble in organic solvents like ethanol, methanol, and acetonitrile. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the condensation reaction between butyraldehyde and 2,4-Dinitrophenylhydrazine-d3 (Brady's reagent). As 2,4-Dinitrophenylhydrazine-d3 may not be readily available, a common approach is to use deuterated solvents and acids in the synthesis with unlabeled 2,4-dinitrophenylhydrazine to achieve deuterium exchange on the aromatic ring, though direct synthesis with a deuterated precursor is preferred for specific labeling. The following is a general representative protocol.

Materials:

-

Butyraldehyde

-

2,4-Dinitrophenylhydrazine

-

Deuterated sulfuric acid (D₂SO₄)

-

Deuterated methanol (CD₃OD)

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of Brady's Reagent-d3: In a flask, dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 10 mL of deuterated methanol. Carefully add 1 mL of deuterated sulfuric acid dropwise while stirring.

-

Reaction: In a separate flask, dissolve 0.2 mL of butyraldehyde in 5 mL of deuterated methanol.

-

Slowly add the Brady's reagent-d3 solution to the butyraldehyde solution with constant stirring.

-

An orange to red precipitate of this compound will form.

-

Allow the reaction mixture to stand at room temperature for 30 minutes to ensure complete precipitation.

-

Purification: Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the product from hot ethanol to obtain pure crystals.

-

Dry the crystals in a desiccator.

Synthesis Workflow

Analytical Methods

HPLC is a common technique for the analysis and quantification of dinitrophenylhydrazone derivatives.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water is typically used. For example, a gradient starting from 60% acetonitrile in water, increasing to 100% acetonitrile over 20 minutes.

Detection:

-

UV detection at 360 nm.[5]

Sample Preparation:

-

Dissolve the sample in acetonitrile or the initial mobile phase composition.

HPLC Analysis Workflow

NMR spectroscopy is essential for confirming the structure and the position of deuterium labeling. The ¹H NMR spectrum of the deuterated compound will show the absence of signals for the aromatic protons at the deuterated positions.

Expected ¹H NMR Data (Non-deuterated, for comparison):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | d | 1H | Aromatic H |

| ~8.4 | dd | 1H | Aromatic H |

| ~8.0 | d | 1H | Aromatic H |

| ~7.6 | t | 1H | -CH=N- |

| ~2.4 | q | 2H | -CH₂-CH= |

| ~1.7 | sextet | 2H | -CH₂-CH₂-CH= |

| ~1.0 | t | 3H | -CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and instrument.

Mass spectrometry is the primary technique for which this deuterated standard is intended. It allows for the differentiation between the labeled and unlabeled compounds based on their mass-to-charge ratio (m/z).

Expected Mass Spectral Data:

| Ion | m/z (this compound) | m/z (Butyraldehyde 2,4-Dinitrophenylhydrazone) |

| [M]⁺ | 255.1 | 252.1 |

| [M-NO₂]⁺ | 209.1 | 206.1 |

| [M-C₄H₇]⁺ | 200.1 | 197.1 |

Fragmentation Pathway:

The fragmentation of dinitrophenylhydrazones in mass spectrometry often involves cleavage of the N-N bond and losses of nitro groups. The deuterated analog will exhibit corresponding mass shifts in its fragment ions.

MS Fragmentation

Applications

This compound is primarily used as an internal standard in quantitative analysis. Its applications span various fields:

-

Environmental Monitoring: For the accurate quantification of butyraldehyde in air, water, and soil samples.

-

Food and Beverage Analysis: To determine the levels of butyraldehyde, a common flavor and fragrance compound.

-

Clinical and Toxicological Studies: In the analysis of biological samples for exposure to butyraldehyde.

-

Drug Metabolism Studies: As an internal standard in pharmacokinetic and metabolic profiling of drugs that may metabolize to or interact with butyraldehyde.

The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, leading to more reliable and accurate quantitative results.

References

The Role of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 in Modern Analytical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3, a critical tool in analytical chemistry. We will delve into its primary application as a deuterated internal standard, particularly in mass spectrometry-based methods for the precise quantification of butyraldehyde. This document will cover the underlying principles of its use, detailed experimental protocols, and the presentation of relevant quantitative data.

Introduction: The Need for Precision in Aldehyde Quantification

Butyraldehyde is an aliphatic aldehyde of significant interest in various fields, including environmental monitoring, food science, and biomedical research. It is a volatile organic compound (VOC) that can be found in sources ranging from vehicle exhaust and industrial emissions to food and biological samples. Accurate and precise quantification of butyraldehyde is crucial for understanding its impact on environmental quality, food aroma and spoilage, and its potential role as a biomarker for certain diseases.

The analysis of aldehydes like butyraldehyde is often challenging due to their volatility and reactivity. A common and robust method for their determination involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). This reaction converts the volatile aldehyde into a more stable, non-volatile hydrazone derivative that can be readily analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or, for enhanced specificity and sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS).

To achieve the highest level of accuracy and precision in these analyses, especially when dealing with complex sample matrices, the use of an internal standard is indispensable. This compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart.

The Principle of Isotope Dilution Mass Spectrometry and the Role of Deuterated Internal Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This labeled compound, in our case this compound, is chemically identical to the analyte of interest (the non-deuterated form) and thus behaves similarly during sample preparation, extraction, and chromatographic separation.

The key difference lies in its mass. The deuterium atoms in the d3-labeled internal standard give it a higher molecular weight than the native analyte. A mass spectrometer can easily distinguish between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to the signal from the known amount of the internal standard, the concentration of the native analyte in the original sample can be calculated with high accuracy.

The use of a deuterated internal standard like this compound effectively corrects for:

-

Sample loss during preparation: Any loss of the analyte during extraction or other preparation steps will be mirrored by a proportional loss of the internal standard.

-

Matrix effects in the mass spectrometer: The presence of other compounds in the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since the internal standard is chemically identical, it experiences the same matrix effects, and the ratio of the two signals remains constant.

-

Variations in instrument response: Minor fluctuations in the performance of the LC-MS system will affect both the analyte and the internal standard equally.

An In-depth Technical Guide to the Synthesis and Purification of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3. The document details the necessary precursors, reaction mechanisms, and purification strategies. It is designed to be a valuable resource for researchers and professionals involved in organic synthesis, stable isotope labeling, and the development of analytical standards.

Introduction

Butyraldehyde 2,4-dinitrophenylhydrazone is a derivative of butyraldehyde, formed by a condensation reaction with 2,4-dinitrophenylhydrazine (DNPH), commonly known as Brady's reagent.[1][2] This reaction serves as a classical qualitative test for aldehydes and ketones, producing a colored precipitate.[2][3] The deuterated analogue, this compound, is a valuable tool in various analytical and research applications, including as an internal standard for mass spectrometry-based quantification. This guide outlines a synthetic pathway to this deuterated compound, starting from the deuteration of butyraldehyde.

Synthesis Pathway

The synthesis of this compound can be conceptualized as a two-step process:

-

Synthesis of Butyraldehyde-d3: The introduction of deuterium atoms onto the butyraldehyde molecule.

-

Formation of the 2,4-Dinitrophenylhydrazone: The reaction of the deuterated butyraldehyde with 2,4-dinitrophenylhydrazine.

Caption: Overall synthesis pathway for this compound.

Synthesis of Precursors

2.1.1. Butyraldehyde

Butyraldehyde can be synthesized via the hydroformylation of propylene or the oxidation of n-butanol.[4][5] A common laboratory-scale preparation involves the oxidation of n-butanol with an oxidizing agent like potassium dichromate in the presence of sulfuric acid.[6]

2.1.2. 2,4-Dinitrophenylhydrazine (DNPH)

DNPH is commercially available but can also be synthesized from 2,4-dinitrochlorobenzene by reaction with hydrazine hydrate.[7][8] The product is typically a red to orange solid.[2]

Experimental Protocols

Synthesis of Butyraldehyde-d3

A general method for the deuteration of aldehydes at the C-1 position involves the use of an N-heterocyclic carbene (NHC) catalyst in heavy water (D₂O). The following is an adapted protocol for the synthesis of butyraldehyde-d3.

Materials:

-

Butyraldehyde

-

N-heterocyclic carbene (NHC) catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

-

Base (e.g., potassium acetate)

-

Deuterium oxide (D₂O)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel, dissolve butyraldehyde (1 equivalent), the NHC catalyst (e.g., 10 mol%), and the base (1 equivalent) in a mixture of D₂O and an organic solvent like DCM.

-

Stir the reaction mixture vigorously at a specified temperature (e.g., 60°C) for 12 hours.

-

After cooling to room temperature, extract the reaction mixture with DCM.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent to obtain butyraldehyde-d3.

Note: The level of deuterium incorporation should be confirmed by analytical methods such as ¹H NMR or mass spectrometry.

Synthesis of this compound

This procedure utilizes the freshly synthesized butyraldehyde-d3 and reacts it with Brady's reagent.

Materials:

-

Butyraldehyde-d3

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Methanol

-

Concentrated sulfuric acid

Procedure:

-

Prepare Brady's reagent by dissolving 2,4-dinitrophenylhydrazine in methanol, followed by the careful addition of concentrated sulfuric acid.

-

Add a few drops of the synthesized butyraldehyde-d3 to the Brady's reagent.

-

A precipitate of this compound will form, typically as a yellow to orange solid.[2][3]

-

Collect the precipitate by vacuum filtration and wash with cold methanol.

Purification

The crude this compound can be purified by recrystallization to obtain a product with a sharp melting point.

Solvent Selection:

-

n-Butyl alcohol is reported to be a good solvent for the recrystallization of dinitrophenylhydrazones.[7]

-

Other potential solvents include ethanol, ethyl acetate, or a mixture of ethanol and water.

General Recrystallization Procedure:

-

Dissolve the crude product in a minimum amount of the chosen hot solvent.

-

If the solution is colored due to impurities, it can be treated with a small amount of activated charcoal.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Caption: General workflow for the purification of the final product by recrystallization.

Data Presentation

| Property | Butyraldehyde 2,4-Dinitrophenylhydrazone | This compound |

| Molecular Formula | C₁₀H₁₂N₄O₄[9] | C₁₀H₉D₃N₄O₄[10] |

| Molecular Weight | 252.23 g/mol [9] | 255.25 g/mol [10] |

| Melting Point | 117-119 °C[11] | Expected to be similar to the non-deuterated form |

| Appearance | Yellow to orange crystalline solid[12] | Expected to be a yellow to orange crystalline solid |

| ¹H NMR | Signals corresponding to the butylidene and dinitrophenyl protons are present.[9] | The signal for the C-1 proton of the butylidene group should be absent or significantly reduced. |

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution of both the deuteration of the aldehyde precursor and the subsequent condensation reaction. The purification of the final product is crucial to obtain a high-purity analytical standard. This guide provides a foundational protocol that can be adapted and optimized by researchers to meet their specific needs. Further characterization of the deuterated product by techniques such as NMR and mass spectrometry is essential to confirm its identity and isotopic purity.

References

- 1. The preparation of butyraldehyde_Chemicalbook [chemicalbook.com]

- 2. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. Butyraldehyde - Wikipedia [en.wikipedia.org]

- 5. The selective oxidation of n-butanol to butyraldehyde by oxygen using stable Pt-based nanoparticulate catalysts: an efficient route for upgrading aqueous biobutanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Butyraldehyde 2,4-Dinitrophenylhydrazone | C10H12N4O4 | CID 346089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [lgcstandards.com]

- 11. N-BUTYRALDEHYDE 2,4-DINITROPHENYLHYDRAZONE | 1527-98-6 [chemicalbook.com]

- 12. Butyraldehyde 2,4-Dinitrophenylhydrazone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

A Technical Guide to the Determination of Isotopic Enrichment in Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Deuterated Standards

Deuterated standards, where one or more hydrogen atoms are replaced by their stable isotope deuterium (²H), are indispensable tools in modern analytical and biomedical research.[1][2] Their near-identical physicochemical properties to their non-deuterated counterparts allow them to serve as ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) for quantitative bioanalysis.[1][3] This application is crucial in drug metabolism and pharmacokinetic (DMPK) studies, clinical toxicology, and environmental testing, where they correct for variability during sample preparation and analysis, thereby enhancing accuracy and precision.[1][3][4]

The efficacy of a deuterated standard is directly dependent on its isotopic enrichment—the mole fraction of the deuterium isotope at specific sites within the molecule.[5] Inaccurate or unknown enrichment can lead to significant quantification errors, such as the overestimation of an analyte due to the presence of unlabeled contaminants in the standard.[6] Therefore, the precise determination of isotopic enrichment is a critical step for ensuring the reliability and validity of experimental results. This guide provides an in-depth overview of the core methodologies, experimental protocols, and data analysis workflows for determining the isotopic enrichment of deuterated standards.

Core Methodologies for Isotopic Enrichment Determination

The two primary analytical techniques for determining isotopic enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and is suited for different aspects of characterization.

1. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that distinguishes molecules based on their mass-to-charge (m/z) ratio.[2] Since deuterium is heavier than hydrogen, a mass spectrometer can easily differentiate between a deuterated standard and its unlabeled analyte.[3] High-resolution mass spectrometry (HRMS) is particularly effective for this purpose, providing the accuracy needed to resolve different isotopic peaks and determine their relative abundance.[6][7]

The general principle involves analyzing a pure solution of the deuterated standard to measure the ion intensity of the desired labeled species against any unlabeled or partially labeled contaminants.[6] This observed isotopic distribution is then compared to the theoretical distribution to calculate the enrichment level.[6][8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about molecular structure.[9] It can be used to determine not only the overall isotopic enrichment but also the specific positions of the deuterium labels within the molecule—a key advantage over MS.[7][9] For highly deuterated compounds (e.g., >98 atom % D), conventional proton NMR becomes less effective, making Deuterium NMR (²H NMR) an appealing alternative.[10]

While NMR is less sensitive than MS, its ability to provide site-specific information and its non-destructive nature make it an invaluable complementary technique.[9] The process typically involves acquiring a spectrum and integrating the peak areas corresponding to the deuterated and residual protonated sites to determine their relative abundance.

Data Presentation: Quantitative Analysis

Summarizing quantitative data in a structured format is essential for comparison and decision-making.

Table 1: Comparison of MS and NMR for Isotopic Enrichment Determination

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Principle | Separation based on mass-to-charge (m/z) ratio. | Detection of nuclear spin properties in a magnetic field. |

| Primary Use | High-sensitivity determination of overall isotopic purity and distribution.[6] | Determination of site-specific labeling and structural integrity.[7][9] |

| Sensitivity | High (femtogram to picogram range). | Lower than MS (microgram to milligram range).[9] |

| Sample Prep | Minimal, requires soluble and ionizable sample.[9] | Requires soluble sample in a deuterated solvent.[11] |

| Destructive? | Yes, the sample is consumed during ionization.[9] | No, the sample can be recovered after analysis.[9] |

| Key Advantage | Excellent accuracy for overall enrichment.[8] | Provides positional information of deuterium labels.[9] |

Table 2: Example Isotopic Purity of Commercial Deuterated Standards

This table presents typical isotopic purity values for several commercially available deuterated compounds, as determined by a combination of MS and NMR techniques.[7] High isotopic enrichment (ideally ≥98%) is recommended to minimize analytical interference.[2][3]

| Compound | Degree of Deuteration | Isotopic Purity (%) |

| Benzofuranone derivative | d₂ | 94.7 |

| Tamsulosin | d₄ | 99.5 |

| Oxybutynin | d₅ | 98.8 |

| Eplerenone | d₃ | 99.9 |

| Propafenone | d₇ | 96.5 |

| (Data sourced from Roy et al., Analytical Methods, 2022)[7] |

Table 3: Example Impact of Deuteration on Pharmacokinetic Parameters

Deuteration can alter a drug's metabolic profile, often leading to improved pharmacokinetic (PK) properties.[12][13] This is known as the Deuterium Kinetic Isotope Effect (KIE).[] The table below shows a comparison of PK parameters for methadone and its deuterated analog, d₉-methadone, in mice.

| Parameter | Methadone | d₉-Methadone | Fold Change |

| AUC (µg·h/mL) | 0.8 ± 0.2 | 4.6 ± 1.1 | 5.7x increase |

| Cₘₐₓ (µg/mL) | 0.4 ± 0.1 | 1.8 ± 0.5 | 4.4x increase |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 5.2x decrease |

| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | 5.9x decrease |

| (Data sourced from Pabba et al., PLoS One, 2015)[12] |

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible results.

Protocol 1: Isotopic Enrichment Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic enrichment of a deuterated standard using LC-HRMS.

-

Preparation of Solutions:

-

Prepare a stock solution of the deuterated standard in a high-purity solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[2]

-

Prepare a working solution by diluting the stock solution to a concentration suitable for the mass spectrometer (e.g., 1 µg/mL) to achieve optimal signal intensity.[6]

-

-

Instrument Setup (LC-HRMS):

-

Liquid Chromatography (LC): Use a suitable C18 column. The mobile phase can be a simple isocratic mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The goal is to obtain a sharp, symmetrical peak for the standard.

-

Mass Spectrometry (MS): Use a high-resolution instrument (e.g., Orbitrap or TOF).[6] Set the instrument to perform a full scan in positive or negative ionization mode, depending on the compound's properties. Ensure the mass resolution is sufficient to distinguish the isotopic peaks of interest.[6]

-

-

Data Acquisition:

-

Inject the working solution of the deuterated standard multiple times (n≥3) to ensure reproducibility.

-

Acquire the full scan mass spectrum across the expected m/z range for the analyte and its isotopologues.

-

-

Data Analysis and Calculation:

-

Extract the ion chromatograms for the monoisotopic peak of the deuterated standard (M) and any significant isotopologues, including the unlabeled species (M-n, where n is the number of deuterium atoms).

-

Integrate the peak areas for each isotopic species.

-

Calculate the isotopic enrichment using the following formula:

-

% Enrichment = [ (Sum of Intensities of Deuterated Isotopologues) / (Total Intensity of All Isotopologues) ] x 100

-

-

Compare the measured isotopic distribution to the theoretical distribution calculated from binomial expansion to confirm the result.[5][8]

-

Protocol 2: Isotopic Enrichment Determination by Deuterium NMR (²H NMR)

This protocol is suitable for highly deuterated compounds to confirm enrichment and positional labeling.

-

Sample Preparation:

-

Dissolve an appropriate amount of the deuterated standard (typically 5-10 mg) in a non-deuterated, high-purity solvent (e.g., natural abundance DMSO or H₂O).[10] Using a non-deuterated solvent is unconventional but ensures that the only deuterium signal observed is from the compound of interest.[10]

-

-

Instrument Setup (NMR Spectrometer):

-

The experiment can be performed on a standard high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[10]

-

The instrument is set to observe the deuterium frequency. The lock is turned off as no deuterated solvent is used for locking.[9] Manual shimming is performed to optimize the magnetic field homogeneity.[10]

-

-

Data Acquisition:

-

Data Analysis and Calculation:

-

Process the raw data (FID) using NMR software (e.g., MestReNova).[9] This involves Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks corresponding to the different deuterium positions in the molecule.

-

To determine enrichment at a specific site, a corresponding ¹H NMR spectrum is also acquired. The enrichment is calculated by comparing the integral of the deuterium signal in the ²H spectrum with the integral of the corresponding residual proton signal in the ¹H spectrum.

-

Visualization of Workflows and Concepts

Diagrams created using Graphviz help to visualize complex processes and relationships.

Caption: General workflow for isotopic enrichment determination.

Caption: Mass spectrometry data analysis workflow.

Caption: Application of deuterated standards in pharmacokinetic studies.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. benchchem.com [benchchem.com]

- 5. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. benchchem.com [benchchem.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 12. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Fragmentation of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyraldehyde 2,4-dinitrophenylhydrazone (DNPH) is a common derivative used for the identification and quantification of butyraldehyde, a volatile organic compound of interest in various fields, including environmental monitoring and food chemistry. The use of a deuterated internal standard, such as Butyraldehyde 2,4-Dinitrophenylhydrazone-d3, is a standard practice in quantitative mass spectrometry to improve accuracy and precision. Understanding the fragmentation pattern of this deuterated derivative is crucial for developing robust analytical methods, particularly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This technical guide provides an in-depth overview of the expected mass spectrometry fragmentation of this compound. The fragmentation pathways are elucidated based on established principles of mass spectrometry of 2,4-dinitrophenylhydrazone derivatives.[1][2][3] This document also outlines a typical experimental protocol for the analysis of such compounds.

For the purpose of this guide, it is assumed that the three deuterium atoms are located on the butyraldehyde moiety, a common labeling pattern for internal standards.

Experimental Protocols

A variety of mass spectrometry-based methods can be employed for the analysis of DNPH derivatives.[4][5] The choice of ionization technique and instrumentation will influence the observed fragmentation. Common approaches include Electron Ionization (EI) for GC-MS and Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) for LC-MS.[4][6]

Sample Preparation: Derivatization of Butyraldehyde-d3

The derivatization of butyraldehyde-d3 with 2,4-dinitrophenylhydrazine is a standard procedure.

-

Reagents:

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetonitrile or Methanol

-

Acid catalyst (e.g., sulfuric acid or phosphoric acid)[2]

-

Butyraldehyde-d3 standard

-

-

Procedure:

-

Prepare a saturated solution of DNPH in acetonitrile or methanol containing a small amount of acid catalyst. This is often referred to as Brady's reagent.[7]

-

Add the butyraldehyde-d3 standard to the DNPH solution.

-

Allow the reaction to proceed at room temperature or with gentle heating. The formation of the yellow to orange precipitate of the dinitrophenylhydrazone indicates a positive reaction.[2]

-

The resulting solution containing the this compound can be directly analyzed by LC-MS or, after solvent exchange, by GC-MS.

-

Instrumentation and Analytical Conditions

The following provides a general experimental setup for LC-MS analysis, a common technique for DNPH derivatives.[8][9]

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18).[9]

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like phosphoric acid to improve peak shape and manage isomer formation.[10]

-

Flow Rate: 0.2 - 0.8 mL/min.[8]

-

Column Temperature: 40 °C.[11]

-

-

Mass Spectrometry (MS):

-

Ionization Source: APCI or ESI in negative ion mode is often preferred for DNPH derivatives as it typically yields abundant deprotonated molecules ([M-H]^-).[4][6][11]

-

Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

-

Scan Mode: Full scan to identify all fragment ions and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.

-

Mass Spectrometry Fragmentation of this compound

The fragmentation of DNPH derivatives in mass spectrometry is influenced by the site of ionization and the energy applied. Under Electron Ionization (EI), common in GC-MS, extensive fragmentation is observed. In contrast, softer ionization techniques like APCI and ESI, typically used in LC-MS, often result in a prominent pseudomolecular ion (e.g., ([M-H]^-)) and fewer fragment ions.

The molecular weight of non-deuterated Butyraldehyde 2,4-Dinitrophenylhydrazone is 252.23 g/mol .[12] For the d3-derivative, the molecular weight will be approximately 255.25 g/mol .

Electron Ionization (EI) Fragmentation

In EI-MS, the fragmentation is initiated by the removal of an electron to form a molecular ion (M(.^{+.})). The fragmentation of DNPHs is characterized by several key pathways, including cleavage of the N-N bond, rearrangements, and fragmentation of the alkyl chain.[1][2]

Key Fragmentation Pathways:

-

McLafferty Rearrangement: A common fragmentation for carbonyl compounds and their derivatives, involving the transfer of a gamma-hydrogen to the imine nitrogen with subsequent cleavage of the beta-carbon bond.

-

Alpha-Cleavage: Cleavage of the bond alpha to the C=N double bond.

-

Ortho Effect: The presence of the ortho-nitro group can lead to characteristic rearrangements and losses of small molecules like H₂O or NO.[1]

Proposed Fragmentation of this compound:

The following table summarizes the expected major fragment ions. The exact m/z values will depend on the location of the deuterium atoms. The table assumes deuteration on the butyraldehyde chain.

| m/z (Proposed) | Ion Structure/Formation | Notes |

| 255 | --INVALID-LINK-- | Molecular ion |

| 238 | --INVALID-LINK-- | Loss of a hydroxyl radical, potentially from the ortho-nitro group. |

| 198 | --INVALID-LINK-- | Cleavage of the C=N bond with charge retention on the DNPH moiety. |

| 183 | --INVALID-LINK-- | Loss of NH from the DNPH moiety. |

| 163 | --INVALID-LINK-- | Further fragmentation of the DNPH moiety. |

| 71+d3 | --INVALID-LINK-- | Alpha-cleavage with charge retention on the deuterated butyraldimine fragment. |

| 44+d(x) | --INVALID-LINK-- | Result of McLafferty rearrangement. The number of deuterium atoms will depend on their position. |

APCI/ESI Fragmentation (Negative Ion Mode)

In negative ion mode APCI or ESI, the most abundant ion is typically the deprotonated molecule ([M-H]^-).[4][11] Collision-induced dissociation (CID) in MS/MS experiments can be used to generate characteristic fragment ions for structural confirmation and quantification.

Proposed MS/MS Fragmentation of ([M-H]^-) (m/z 254):

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 254 | 237 | 17 (OH) | Loss of a hydroxyl radical. |

| 254 | 208 | 46 (NO₂) | Loss of a nitro group. |

| 254 | 182 | 72 (C₄H₅D₃) | Cleavage of the N-N bond. |

| 254 | 152 | 102 (C₄H₅D₃N₂) | Further fragmentation. |

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow.

Caption: Proposed EI fragmentation of Butyraldehyde-DNPH-d3.

Caption: General experimental workflow for DNPH analysis.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sign in - Google Accounts [accounts.google.com]

- 7. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. agilent.com [agilent.com]

- 10. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. Butyraldehyde 2,4-Dinitrophenylhydrazone | C10H12N4O4 | CID 346089 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Deuterium Landscape: An In-depth Technical Guide to the NMR Spectroscopy of Deuterated DNPH Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the Nuclear Magnetic Resonance (NMR) spectroscopy of deuterated 2,4-dinitrophenylhydrazine (DNPH) derivatives. While specific experimental ²H-NMR data for this class of compounds is not extensively available in published literature, this paper outlines the foundational knowledge, experimental protocols, and expected spectral characteristics based on established NMR theory and data from analogous non-deuterated compounds. This guide is intended to equip researchers with the necessary tools to design, execute, and interpret NMR experiments on deuterated dinitrophenylhydrazones.

Introduction to ²H-NMR of Deuterated DNPH Derivatives

Deuterium (²H or D) NMR spectroscopy is a powerful analytical technique for probing the structure and dynamics of molecules that have been isotopically labeled with deuterium.[1] 2,4-dinitrophenylhydrazine (DNPH) is a well-known derivatizing agent that reacts with aldehydes and ketones to form stable, crystalline 2,4-dinitrophenylhydrazone derivatives.[2] The deuteration of these derivatives offers unique advantages in various scientific domains, including:

-

Metabolic Studies: Deuterium-labeled compounds can be used as tracers to follow the metabolic fate of molecules in biological systems.[2]

-

Quantitative Analysis: The distinct signal of deuterium allows for its use as an internal standard for quantitative NMR (qNMR) analysis.[3]

-

Mechanistic Investigations: The kinetic isotope effect observed upon deuterium substitution can provide insights into reaction mechanisms.

This guide will delve into the practical aspects of synthesizing and analyzing these deuterated compounds using ²H-NMR.

Synthesis of Deuterated DNPH Derivatives

The synthesis of a deuterated DNPH derivative typically involves the reaction of 2,4-dinitrophenylhydrazine with a deuterated aldehyde or ketone. The general reaction scheme is a condensation reaction where a molecule of water is eliminated.[4]

General Experimental Protocol for the Synthesis of a Deuterated Dinitrophenylhydrazone

This protocol describes the synthesis of a generic deuterated dinitrophenylhydrazone from a deuterated aldehyde or ketone and non-deuterated DNPH.

Materials:

-

Deuterated aldehyde or ketone (e.g., acetone-d6)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Methanol (or ethanol)

-

Concentrated sulfuric acid

-

Reaction vial or flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Preparation of Brady's Reagent: Dissolve approximately 0.5 g of DNPH in 100 mL of methanol. Carefully add 2 mL of concentrated sulfuric acid dropwise while stirring.

-

Reaction: In a separate vial, dissolve the deuterated aldehyde or ketone in a minimal amount of methanol.

-

Add the DNPH reagent dropwise to the aldehyde/ketone solution with continuous stirring.

-

A colored precipitate (typically yellow, orange, or red) of the deuterated dinitrophenylhydrazone should form. The color is often indicative of the degree of conjugation, with aromatic carbonyls producing redder precipitates.[4]

-

Allow the reaction to proceed for 15-30 minutes. Gentle warming may be required for less reactive carbonyls.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol.

-

Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain fine crystals.

-

Dry the purified crystals under vacuum.

The following diagram illustrates the workflow for the synthesis and purification of a deuterated DNPH derivative.

References

Methodological & Application

Application Notes and Protocols for the Use of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 in Environmental Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyraldehyde, a volatile organic compound (VOC) found in various environmental matrices, is of significant interest due to its potential health effects. Accurate quantification of butyraldehyde in air, water, and soil is crucial for environmental monitoring and risk assessment. The standard method for this analysis involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), which converts carbonyl compounds into their corresponding 2,4-dinitrophenylhydrazones. These derivatives are then analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3] To improve the accuracy and precision of this method, an isotopically labeled internal standard, Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 , is often employed. This document provides detailed application notes and protocols for its use in environmental sample analysis.

The use of a deuterated internal standard like this compound helps to correct for variations in sample preparation, extraction efficiency, and instrument response, leading to more reliable and robust analytical results.

Application Notes

The primary application of this compound is as an internal standard for the quantification of butyraldehyde and other carbonyl compounds in environmental samples. This methodology is widely adopted in various standard methods, including those from the U.S. Environmental Protection Agency (EPA), such as EPA Method 8315A for various matrices and EPA Method TO-11A for ambient air.[2][4]

Key Applications Include:

-

Ambient and Indoor Air Monitoring: Assessing air quality by measuring levels of butyraldehyde and other aldehydes and ketones.[1][4][5]

-

Water Analysis: Determining the concentration of carbonyl compounds in drinking water, groundwater, and industrial wastewater.[6][7][8][9]

-

Soil and Waste Analysis: Quantifying carbonyl contaminants in soil and solid waste samples.[2]

-

Industrial Hygiene: Monitoring workplace exposure to volatile aldehydes.[10][11]

The derivatization reaction with DNPH is highly specific for carbonyl compounds and provides a stable derivative with a strong chromophore, allowing for sensitive detection by UV absorbance at approximately 360 nm.[1][12]

Experimental Protocols

The following protocols are based on established EPA methodologies and are intended to provide a comprehensive guide for the analysis of environmental samples using this compound as an internal standard.

Protocol 1: Analysis of Carbonyls in Air Samples

This protocol is adapted from EPA Method TO-11A and other similar procedures.[1][4]

1. Reagents and Materials:

-

This compound (Internal Standard)

-